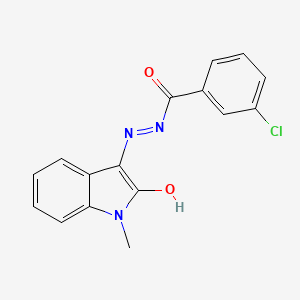![molecular formula C16H10Br2ClN3O3 B11695204 2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a brominated indole core and a phenoxyacetohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of indole, followed by the introduction of the oxo group. The phenoxyacetohydrazide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenoxyacetohydrazide moiety may enhance its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: This compound has a similar indole core but different substituents, leading to variations in biological activity and chemical reactivity.
[(3E)-5-BROMO-2-OXO-3-(3-OXO[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-2(3H)-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID: Another indole derivative with a thiazole moiety, showing different pharmacological properties.
The uniqueness of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H10Br2ClN3O3 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H10Br2ClN3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(19)6-11(13)18/h1-6,20,24H,7H2 |
InChI Key |
PVUDLFDGSCDALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)


![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)


